4-chloro-3-cyclopropylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2694734-21-7 |
|---|---|
Molecular Formula |
C9H11Cl2N |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
4-chloro-3-cyclopropylaniline;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-3-7(11)5-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H |
InChI Key |
QIEKGAPTCYJPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Halogenated Aromatic Amine and Cyclopropyl Chemistry Research
4-Chloro-3-cyclopropylaniline (B2692779) hydrochloride is situated at the intersection of two significant areas of chemical research: halogenated aromatic amines and cyclopropyl-containing compounds. Halogenated aromatic amines are a cornerstone of medicinal and materials chemistry. nih.gov The presence of a chlorine atom on the aniline (B41778) ring profoundly influences the molecule's electronic properties, reactivity, and lipophilicity. This halogen substituent can act as a directing group in further electrophilic aromatic substitutions and can be a site for various cross-coupling reactions, providing a versatile handle for molecular elaboration. nih.gov
Simultaneously, the cyclopropyl (B3062369) group imparts unique conformational and electronic characteristics. The three-membered ring is highly strained, which enhances the reactivity of adjacent functional groups and allows the ring itself to participate in unique chemical transformations. longdom.org In the context of aromatic systems, a cyclopropyl substituent can engage in electronic interactions with the pi-system of the benzene (B151609) ring. Research on N-cyclopropylanilines has shown that the cyclopropyl group can be selectively cleaved under certain reaction conditions, a property that has been exploited in mechanistic studies and as a synthetic strategy. nih.govresearchgate.net The combination of a chloro-substituent and a cyclopropyl group on an aniline scaffold thus creates a multifunctional building block with potential for diverse chemical manipulations.
Table 1: Physicochemical Properties of 4-Chloro-3-cyclopropylaniline
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN |
| Monoisotopic Mass | 167.05 g/mol |
| Predicted XlogP | 2.8 |
| InChI Key | IZUUGCNHLFFAGM-UHFFFAOYSA-N |
Data sourced from PubChem and commercial supplier information. sigmaaldrich.comuni.lu
Historical and Contemporary Significance As a Key Synthetic Intermediate
While specific historical accounts detailing the first synthesis of 4-chloro-3-cyclopropylaniline (B2692779) hydrochloride are not prominent in academic literature, its significance lies in its role as a specialized building block for creating more complex molecules. Substituted anilines, in general, are fundamental intermediates in the production of a vast array of commercial products, including pharmaceuticals, agrochemicals, and dyes. wikipedia.org
The contemporary importance of 4-chloro-3-cyclopropylaniline hydrochloride is largely driven by its potential application in drug discovery and development. The cyclopropylamine (B47189) moiety is a recognized structural motif in medicinal chemistry, valued for the conformational rigidity and metabolic stability it can confer upon a molecule. longdom.org The chloro-substituent, meanwhile, is a common feature in many approved drugs, where it often contributes to enhanced binding affinity and improved pharmacokinetic profiles. nih.gov
The utility of this compound is primarily as an intermediate, meaning it is synthesized to be used in subsequent steps to build a larger, often biologically active, target molecule. Its structure is indicative of a fragment designed for incorporation into lead compounds during optimization studies. While detailed academic studies on this specific molecule are limited, its availability from specialty chemical suppliers suggests its use in proprietary industrial research and development, particularly in the synthesis of novel therapeutic agents or pesticides. sigmaaldrich.comsigmaaldrich.com For instance, related structures like 4-chloro-2-cyclopropylcarbonylaniline are prepared through multi-step syntheses for specific applications. google.com
Scope and Objectives of Current Academic Research
Pioneering Synthetic Routes to 4-Chloro-3-cyclopropylaniline Hydrochloride
The initial synthetic strategies for producing substituted anilines, including the cyclopropyl and chloro-functionalized variants, were often characterized by multi-step sequences. These classical methods laid the groundwork for future advancements by establishing fundamental transformations, although they sometimes suffered from limitations in yield, selectivity, and reaction conditions.
A representative classical pathway might begin with the acylation of chlorobenzene (B131634) with cyclopropanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction to yield cyclopropyl-chlorobenzene. Nitration of this intermediate and subsequent reduction of the nitro group would then afford the 4-chloro-3-cyclopropylaniline. Each of these steps, however, presents its own challenges, including regioselectivity in the nitration step and the harsh conditions required for the reduction steps.
The selective introduction of a halogen atom onto an aniline ring is a critical transformation in the synthesis of compounds like 4-chloro-3-cyclopropylaniline. Aniline and its derivatives are highly activated towards electrophilic aromatic substitution, which can make controlling the regioselectivity of halogenation challenging, often leading to polyhalogenated products. libretexts.org
Early methods for halogenation often relied on the direct use of molecular halogens (e.g., Cl₂, Br₂). However, the high reactivity of the aniline nucleus often necessitates the use of a protecting group for the amine functionality to moderate its activating effect and improve selectivity. libretexts.org Acetylation of the amino group to form an acetanilide (B955) is a common strategy. The less activating acetamido group allows for more controlled, typically para-selective, halogenation. Subsequent hydrolysis of the amide bond then reveals the desired halogenated aniline.
More advanced methods have focused on the development of milder and more selective halogenating agents. N-halosuccinimides (NCS for chlorination, NBS for bromination) have become widely used reagents, often in the presence of a catalyst, to achieve higher selectivity under less harsh conditions. nih.govresearchgate.net For instance, various Lewis acids and Brønsted acids have been employed to catalyze the halogenation of anilines and other activated aromatic compounds with N-halosuccinimides, offering improved yields and regioselectivity. researchgate.net The choice of solvent and catalyst can significantly influence the outcome of these reactions.
Contemporary and Innovative Approaches to this compound Synthesis
Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods. The development of catalytic systems, particularly those based on transition metals, has revolutionized the synthesis of complex molecules like 4-chloro-3-cyclopropylaniline.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. researchgate.net This methodology allows for the direct coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. In the context of 4-chloro-3-cyclopropylaniline synthesis, a plausible contemporary route would involve the palladium-catalyzed amination of a 1-bromo-4-chloro-2-cyclopropylbenzene (B8692268) with an ammonia (B1221849) surrogate or directly with cyclopropylamine (B47189). semanticscholar.orgnih.govnih.govacs.org
The general scheme for a palladium-catalyzed amination is as follows:
Ar-X + H₂N-R' --(Pd catalyst, Ligand, Base)--> Ar-NH-R'
Where Ar-X is an aryl halide (e.g., 1-bromo-4-chloro-2-cyclopropylbenzene) and H₂N-R' is the amine (e.g., cyclopropylamine). The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity. researchgate.net
Similarly, advancements in catalytic chlorination offer alternatives to traditional methods. While direct C-H chlorination remains a significant challenge, catalytic methods are continually being developed to improve regioselectivity and functional group tolerance. acs.org
The synthesis of polysubstituted anilines like 4-chloro-3-cyclopropylaniline requires careful consideration of regioselectivity and chemoselectivity at each step. nih.govcapes.gov.brrsc.org In a multi-step synthesis, the order of reactions is critical. For example, the directing effects of the substituents on the aromatic ring will dictate the position of incoming electrophiles. A chloro group is ortho-, para-directing, while a cyclopropyl group is also ortho-, para-directing and activating. An amino group is a strong ortho-, para-director. These factors must be strategically managed to achieve the desired 1,2,4-substitution pattern.
For instance, if starting with 4-chloroaniline, the introduction of the cyclopropyl group at the 3-position would be challenging due to the directing effects of both the chloro and amino groups. A more logical approach might involve the synthesis of 2-cyclopropylaniline (B1360045) followed by selective chlorination at the 4-position.
Chemoselectivity is also paramount, especially when dealing with multiple reactive sites within a molecule. For example, during a halogenation step, it is important to avoid reaction at other sensitive functional groups. The use of modern catalytic systems often provides a higher degree of chemoselectivity compared to classical reagents. qub.ac.uk
The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize yield, minimize reaction times, and reduce waste. beilstein-journals.orgprismbiolab.comresearchgate.net This is particularly important for the industrial-scale synthesis of chemical intermediates. For the synthesis of this compound, several parameters can be optimized for each step of the synthetic route.
Key Parameters for Optimization:
Catalyst and Ligand: In catalytic reactions, screening different catalysts and ligands is essential to find the most active and selective system.
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Base: In reactions requiring a base, its strength and nature can be crucial.
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction and minimize side product formation.
Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.
The following table provides a hypothetical example of reaction condition optimization for a key synthetic step:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 82 |
| 3 | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 91 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | THF | 80 | 88 |
This is a representative table and does not reflect actual experimental data for the synthesis of this compound.
By systematically varying these parameters, chemists can identify the optimal conditions to produce this compound with high efficiency and purity. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The growing emphasis on environmental sustainability within the chemical and pharmaceutical industries has spurred the adoption of green chemistry principles in the synthesis of complex molecules. The manufacturing of this compound, a substituted aniline, is a candidate for such innovations, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. jocpr.com This section explores strategic methodologies rooted in green chemistry for its sustainable synthesis.
Solvent-Free and Reduced-Solvent Methodologies in Aniline Synthesis
Traditional organic syntheses, including those for aniline derivatives, often rely on volatile and potentially toxic organic solvents, which contribute significantly to chemical waste. tandfonline.comnih.gov Modern green approaches seek to eliminate or drastically reduce solvent use through innovative techniques.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry. nih.gov Reactions conducted under microwave irradiation, often in aqueous media or without any solvent, can be completed in minutes rather than hours, leading to significant energy savings and higher yields. tandfonline.com For instance, the amination of an appropriately substituted aryl halide to form the aniline core can be performed in aqueous ammonium (B1175870) hydroxide (B78521) under microwave heating, eliminating the need for organic solvents and metal catalysts. tandfonline.comnih.gov
Another promising avenue is the use of Brønsted acidic ionic liquids (BAILs) as both catalyst and reaction medium. rsc.orgnih.gov These non-volatile solvents can facilitate reactions like the Friedel-Crafts reaction under solvent-free conditions, offering high efficiency and the potential for catalyst recycling. rsc.org While direct application to 4-chloro-3-cyclopropylaniline is specific, the principles are broadly applicable to the synthesis of its precursors. A green, metal-free methodology for synthesizing primary aniline derivatives has been demonstrated using a BAIL in an aqueous medium, highlighting the move away from traditional organic solvents. nih.gov
The table below illustrates a comparative analysis of traditional versus reduced-solvent methods applicable to key steps in aniline synthesis.
| Feature | Traditional Method (e.g., Metal-Catalyzed Amination) | Reduced-Solvent/Solvent-Free Method (e.g., Microwave-Assisted) |
| Solvent | Organic (e.g., DMF, Toluene) | Water or Solvent-Free |
| Catalyst | Palladium, Copper | Often catalyst-free or reusable (e.g., BAILs) tandfonline.comrsc.org |
| Reaction Time | Hours (e.g., 12-16 h) nih.gov | Minutes (e.g., 5-20 min) tandfonline.com |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation (rapid) |
| Waste Generation | High (solvent, metal catalyst residues) | Low |
| Work-up | Complex (extractions, chromatography) | Simplified extraction tandfonline.com |
Atom Economy and Reaction Efficiency Optimization for Cyclopropyl Aromatic Systems
Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. jocpr.comrsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org
A more atom-economical approach would be a direct [3+2] cycloaddition reaction. Research on N-aryl cyclopropylamines has demonstrated redox-neutral, asymmetric [3+2] photocycloaddition reactions that proceed in a fully atom-economical manner, providing efficient access to complex amine structures. rsc.org Optimizing reaction pathways to favor addition-type mechanisms over substitution is crucial for maximizing atom economy.
The following table provides a hypothetical comparison of atom economy for two different reaction types that could be used in the synthesis of a cyclopropyl-containing intermediate.
| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |
| Wittig Reaction | R-CHO + Ph₃P=CH₂ → R-CH=CH₂ + Ph₃P=O | Triphenylphosphine oxide | Low (~20-30%) |
| Diels-Alder Reaction | Diene + Dienophile → Cyclohexene derivative | None | High (100%) wikipedia.org |
| Catalytic Hydrogenation | Alkene + H₂ → Alkane | None (catalyst is sub-stoichiometric) | High (100%) jocpr.com |
Exploration of Biocatalysis and Organocatalysis in Precursor Chemistry
Biocatalysis and organocatalysis offer green alternatives to traditional metal-based catalysts, often providing high selectivity under mild, aqueous conditions and reducing reliance on precious or toxic metals. acs.orgnih.gov
Biocatalysis: Enzymes are increasingly used for key synthetic transformations. For the synthesis of an aniline precursor, a critical step is often the reduction of a nitroaromatic compound. While traditional methods use metal catalysts (e.g., Pd/C) with high-pressure hydrogen, biocatalytic reduction using nitroreductase (NR) enzymes can be performed in water at ambient temperature and pressure. acs.orgnih.gov This approach is highly chemoselective, tolerating functional groups like halides that can be sensitive to conventional hydrogenation. acs.org Furthermore, processes are being developed to produce aniline itself from biomass-derived sugars using microorganisms in a fermentation step followed by thermochemical conversion, representing a significant shift away from petrochemical feedstocks. fnr.de
Organocatalysis: Small organic molecules can also act as efficient catalysts. In aniline chemistry, organocatalysts have been employed for various transformations. For example, chiral phosphoric acids have been used to catalyze the asymmetric [3+2] cascade cyclization of aniline derivatives, demonstrating the power of organocatalysis in constructing complex chiral structures with high enantioselectivity. nih.gov Secondary amines have been used as organocatalysts for the highly regioselective ortho-chlorination of anilines, a transformation relevant to the synthesis of the target molecule. rsc.org This metal-free approach provides a milder and potentially more selective alternative to traditional halogenation methods.
The table below contrasts a conventional catalytic method with biocatalytic and organocatalytic alternatives for key transformations relevant to aniline precursor synthesis.
| Transformation | Conventional Catalyst | Biocatalyst / Organocatalyst | Key Advantages of Green Method |
| Nitro Reduction | Pd/C, H₂ (high pressure) | Nitroreductase (NR) enzyme acs.org | Aqueous solvent, ambient conditions, high chemoselectivity, no precious metals. acs.orgnih.gov |
| Asymmetric Alkylation | Chiral metal complexes | Imidazolidinone organocatalyst princeton.edu | Bench-stable, inexpensive catalyst, aerobic conditions, use of wet solvents. princeton.edu |
| Regioselective Chlorination | Lewis acids, Cl₂ | Secondary amine organocatalyst rsc.org | Metal-free, mild conditions, high ortho-selectivity. rsc.org |
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. fiveable.me
In this compound, the benzene (B151609) ring is substituted with a chloro group, a cyclopropyl group, and an amino group (in its protonated form as hydrochloride). These substituents exert distinct electronic and steric effects that collectively determine the outcome of electrophilic substitution.
Amino Group (-NH₃⁺): In the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring through an inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. chemistrysteps.com
Chloro Group (-Cl): The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho-, para-director because its lone pair electrons can be donated to the ring through a resonance effect, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org
Cyclopropyl Group: The cyclopropyl group can act as an activating group and an ortho-, para-director. Its effect is attributed to the ability of the cyclopropane (B1198618) ring's C-C bonds, which have significant p-character, to overlap with the p-system of the benzene ring. This conjugation allows the cyclopropyl group to donate electron density to the ring, thereby stabilizing the positively charged intermediate formed during electrophilic attack. datapdf.com
Studies on related aromatic systems provide insights into the expected reactivity of this compound.
Halogenation: Aromatic halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen (chlorine, bromine, or iodine). wikipedia.org The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.comlibretexts.org For highly activated rings, like those bearing amino or hydroxyl groups, a catalyst may not be necessary. libretexts.org In the case of this compound, the deactivating effect of the -NH₃⁺ group would necessitate the use of a catalyst. The regiochemical outcome would be determined by the directing effects of the existing substituents.
Nitration: Aromatic nitration is the introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comrushim.ru This mixture generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com The nitration of cyclopropylbenzene (B146485) has been studied, revealing that the cyclopropyl group strongly directs incoming electrophiles to the para position. datapdf.com For this compound, the deactivating anilinium group would again make nitration challenging. If the reaction were to proceed, the position of nitration would be influenced by the combined directing effects of the chloro and cyclopropyl groups, likely favoring positions ortho or para to the cyclopropyl group and meta to the anilinium group.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -Cyclopropyl | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Pathways Involving this compound
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. chemistrysteps.com
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. scienceinfo.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. scienceinfo.com
For an SNAr reaction to occur on this compound, the chloro group would serve as the leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org In this molecule, the cyclopropyl and amino groups are not strongly electron-withdrawing. Therefore, SNAr reactions are generally not expected to be favorable under standard conditions. However, under harsh conditions of high temperature and pressure, or with very strong nucleophiles, substitution might be possible. pressbooks.pub
The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. researchgate.netlibretexts.orglibretexts.org The aniline moiety in this compound can influence the reaction kinetics in several ways. The amino group, being electron-donating by resonance, would disfavor the formation of the negatively charged Meisenheimer complex, thus slowing down the reaction rate. chemistrysteps.com
Furthermore, the basicity of the aniline can play a role. In reactions with nucleophiles that are also bases, the aniline could participate in acid-base equilibria, affecting the concentration and reactivity of the nucleophile. Kinetic studies on the reactions of chloro-substituted aromatic compounds with anilines have shown that the reaction rate is sensitive to the electronic effects of substituents on the aniline nucleophile. ias.ac.in
Table 2: Factors Influencing SNAr Reactions
| Factor | Influence on SNAr Reactivity |
| Electron-withdrawing groups | Increase reactivity by stabilizing the Meisenheimer complex |
| Electron-donating groups | Decrease reactivity by destabilizing the Meisenheimer complex |
| Leaving group ability | Better leaving groups increase the reaction rate |
| Nucleophile strength | Stronger nucleophiles increase the reaction rate |
Cross-Coupling Reactions of this compound and its Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov
Aryl chlorides, such as 4-chloro-3-cyclopropylaniline, can participate in cross-coupling reactions. The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. For example, the Suzuki-Miyaura cross-coupling of aryl chlorides with cyclopropylboronic acid has been demonstrated to be an effective method for the synthesis of cyclopropylarenes. audreyli.com
The amino group in 4-chloro-3-cyclopropylaniline can be a coordinating site for the palladium catalyst, potentially interfering with the catalytic cycle. To circumvent this, the amino group is often protected, for instance, by acetylation, before the cross-coupling reaction. Following the coupling, the protecting group can be removed to yield the desired product. The electronic nature of the substituents on the aryl chloride can also influence the reaction efficiency, with electron-withdrawing groups generally facilitating the oxidative addition step of the catalytic cycle.
Table 3: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System |
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium catalyst + Base |
| Heck | Alkene + Organic halide/triflate | Palladium catalyst + Base |
| Sonogashira | Terminal alkyne + Organic halide/triflate | Palladium and Copper catalysts + Base |
| Buchwald-Hartwig | Amine + Organic halide/triflate | Palladium catalyst + Base |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
There is no specific information in the reviewed literature detailing the participation of this compound as a substrate in Suzuki, Heck, or Buchwald-Hartwig coupling reactions. While these palladium-catalyzed methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, their application to this particular aniline derivative has not been documented. General principles of these reactions suggest that the chloro substituent on the aromatic ring could potentially serve as a handle for cross-coupling. However, without experimental data, any discussion of reaction conditions, catalyst systems, yields, and potential side reactions involving the cyclopropyl or amino functionalities would be purely speculative.
Copper-Catalyzed and Other Transition Metal-Mediated Transformations
Similarly, the body of scientific literature lacks specific examples of copper-catalyzed or other transition metal-mediated transformations involving this compound. Copper-catalyzed reactions, such as Ullmann-type couplings or Chan-Lam cross-couplings, are powerful tools for the formation of carbon-heteroatom bonds. However, no studies have been found that apply these methods to this compound. The influence of the cyclopropyl and chloro substituents on the reactivity of the aniline in such transformations remains unexplored.
Derivatization and Functionalization Strategies for this compound
Amidation and Ureation Reactions of the Amine Functionality
While the primary amine group of anilines is known to readily undergo acylation to form amides and react with isocyanates or their equivalents to form ureas, no specific examples or studies involving this compound in these reactions have been reported. The electronic effects of the chloro and cyclopropyl groups on the nucleophilicity of the amine are not documented, and thus, specific conditions and outcomes for amidation and ureation reactions cannot be detailed.
Transformations Involving the Cyclopropyl Group (e.g., ring opening reactions)
The cyclopropyl group is a strained three-membered ring that can participate in various transformations, including ring-opening reactions under certain conditions (e.g., acidic, thermal, or metal-catalyzed). However, the literature search did not yield any studies on the reactivity of the cyclopropyl moiety in this compound. The stability of the cyclopropyl group under various reaction conditions and any potential for its transformation in this specific molecular context have not been investigated.
Oxidative and Reductive Manipulations of the Aromatic Ring
The effects of oxidative or reductive conditions on the aromatic ring of this compound are not described in the available scientific literature. While aromatic rings can be subjected to reactions such as hydrogenation, Birch reduction, or various oxidative couplings, no research has been published detailing these transformations for the title compound.
Theoretical and Computational Studies on 4 Chloro 3 Cyclopropylaniline Hydrochloride and Analogues
Electronic Structure and Molecular Orbital Analysis of 4-Chloro-3-cyclopropylaniline (B2692779) Hydrochloride
The electronic characteristics of an aromatic compound are determined by the distribution of electrons within its molecular orbitals. In substituted anilines, this distribution is heavily influenced by the nature of the substituents attached to the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For a molecule like 4-chloro-3-cyclopropylaniline, the energy and localization of these orbitals predict its behavior as a nucleophile or electrophile.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring. ucsb.eduresearchgate.net The presence of the electron-donating amino and cyclopropyl (B3062369) groups increases the energy of the HOMO, making the molecule more reactive towards electrophiles. The electron density of the HOMO is expected to be highest at the ortho and para positions relative to the powerful amino-donating group. ucsb.edu
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy empty orbital and relates to a molecule's ability to accept electrons (electrophilicity). youtube.com Electron-withdrawing groups, such as the chloro substituent, lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to calculate these orbital energies and visualize their distribution. umn.edu
| Parameter | Predicted Characteristic | Influence of Substituents |
|---|---|---|
| HOMO Energy | Relatively High | Raised by the electron-donating NH₂ and cyclopropyl groups. |
| LUMO Energy | Relatively Low | Lowered by the electron-withdrawing Cl group. |
| HOMO-LUMO Gap | Moderate to Small | Indicates significant potential for chemical reactivity. |
| HOMO Localization | Delocalized over the aromatic ring and NH₂ group, with high density at C2, C6, and C4 (para to NH₂). | Directs electrophilic attack to positions ortho and para to the amino group. |
| LUMO Localization | Delocalized over the aromatic ring, with significant density near the chloro-substituted carbon. | Indicates the site most susceptible to nucleophilic attack. |
The substituents on the aniline ring create a complex electronic landscape. The amino group is a strong activating group that donates electron density to the ring through resonance, increasing the negative charge at the ortho and para positions. libretexts.orgyoutube.com The cyclopropyl group also acts as an electron-donating group, capable of conjugating with the π-system. stackexchange.com Conversely, the chlorine atom is an electronegative, electron-withdrawing group via the inductive effect, but a weak deactivator because its lone pairs can participate in resonance. libretexts.org
Quantum chemical calculations can quantify this distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. researchgate.net In 4-chloro-3-cyclopropylaniline, a high negative charge density is expected on the nitrogen atom and the carbon atoms at the ortho and para positions relative to the amino group. The carbon atom bonded to chlorine will carry a partial positive charge due to chlorine's high electronegativity. tandfonline.com
| Atom/Group | Predicted Partial Charge | Reasoning |
|---|---|---|
| Amino Group (NH₂) Nitrogen | δ- | High electronegativity and resonance donation into the ring. |
| C1 (Carbon with NH₂) | δ+ | Attached to the electronegative nitrogen atom. |
| C2, C6 (Ortho to NH₂) | δ- | Increased electron density due to resonance from the NH₂ group. |
| C4 (Para to NH₂) | δ- | Increased electron density from NH₂ resonance; partially offset by inductive withdrawal from Cl. |
| Carbon attached to Chlorine (C4) | δ+ | Strong inductive electron withdrawal by the chlorine atom. |
| Chlorine Atom (Cl) | δ- | High electronegativity. |
Conformational Landscape and Energetic Profiling of 4-Chloro-3-cyclopropylaniline Hydrochloride
The three-dimensional structure and conformational flexibility of a molecule are key to its interactions and reactivity. For 4-chloro-3-cyclopropylaniline, the orientation of the amino and cyclopropyl groups relative to the aromatic ring defines its conformational landscape.
Rotation around the C-N bond in anilines is a well-studied phenomenon. researchgate.netbenthamdirect.com The planarity of the amino group is favored by resonance stabilization, which imparts a degree of double-bond character to the C-N bond. csic.es However, steric hindrance from adjacent substituents can force the amino group out of the plane of the ring.
Rotation of the Amino Group: The barrier to rotation around the C1-N bond. This is influenced by the electronic effects of the substituents.
Rotation of the Cyclopropyl Group: The barrier to rotation around the C3-C(cyclopropyl) bond. This rotation is generally low but can be influenced by interactions with the adjacent chlorine atom.
Computational studies can map the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations and the energy required to transition between them. colostate.edu
Aromatic rings are generally planar to maximize p-orbital overlap. quora.com The cyclopropyl group is unique in that its C-C bonds have significant p-character, allowing it to conjugate with adjacent π-systems, behaving somewhat like a double bond. stackexchange.comnih.gov This electronic donation can enhance the electron density of the aniline ring, thereby increasing its nucleophilicity and reactivity toward electrophiles.
The presence of bulky groups can sometimes cause minor distortions from perfect planarity in the benzene ring. mdpi.com However, the energetic penalty for losing aromaticity is high, so significant deviations are unlikely. Quantum chemical calculations can determine the optimized geometry, confirming the degree of planarity and the bond lengths and angles, which reflect the electronic influence of the substituents.
Reaction Mechanism Elucidation via Quantum Chemical Calculations for this compound Transformations
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. mdpi.com
For 4-chloro-3-cyclopropylaniline, a potential transformation of interest is electrophilic aromatic substitution. The existing substituents will direct any new incoming electrophile. The powerful ortho-, para-directing amino group would favor substitution at the C2 and C6 positions.
A typical computational workflow to study such a reaction would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., 4-chloro-3-cyclopropylaniline and an electrophile) and the potential products.
Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path—the transition state. This structure is characterized by having exactly one imaginary vibrational frequency. chemrxiv.orgacs.org
Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the desired reactants and products.
These calculations can predict which isomeric product is most likely to form by comparing the activation energies for attack at different positions on the ring. mdpi.com For example, the steric bulk of the cyclopropyl group might lead to a higher activation energy for substitution at the C2 position compared to the C6 position, resulting in a preference for the C6 product.
Transition State Characterization and Activation Energy Determination
Computational chemistry provides powerful tools for characterizing the transition states of chemical reactions involving cyclopropylaniline analogues. By employing methods such as Density Functional Theory (DFT), researchers can model the geometry of these high-energy structures and determine the activation energy (Ea) required to reach them.
Studies on related cyclopropylamine (B47189) systems have been used to understand the energetics of ring-opening reactions. For instance, detailed molecular orbital calculations on the cyclopropylaminium radical cation, an analogue of the initial species formed during oxidation of cyclopropylanilines, indicate that the perpendicular conformer represents a transition-state structure for ring opening. nih.gov The energy barrier for such processes is a critical determinant of reaction kinetics. While the unsubstituted cyclopropylaminium radical cation is calculated to have no barrier to ring-opening, computational studies on similar radical clock systems, like the cyclopropylcarbinyl radical, provide reference points for the energy required. High-level calculations, such as CCSD(T), have estimated the activation energy for the ring opening of the cyclopropylcarbinyl radical to be around 9.70 kcal/mol. nih.gov These theoretical values are crucial for predicting the feasibility and rate of reactions involving the cleavage of the cyclopropyl ring.
Table 1: Calculated Activation Energies for Ring Opening of Cyclopropyl Systems
| Species | Method | Activation Energy (Ea, kcal/mol) |
| Cyclopropylcarbinyl Radical | CCSD(T) | 9.70 |
| Cyclopropylcarbinyl Radical | G2 | 9.53 |
| Cyclopropoxy Radical | CCSD(T) | 0.64 |
| Cyclopropylaminium Radical Cation | DFT | No barrier |
This table presents theoretically calculated activation energies for the ring-opening of various cyclopropyl-containing radical and radical cation species, illustrating the low energy barrier for the cleavage of the strained ring, particularly in the case of the aminium radical cation. nih.gov
Investigation of Amine Radical Cation Formation and Cyclopropyl Ring Cleavage Mechanisms
The formation of an amine radical cation is a key mechanistic step in the oxidation of N-cyclopropylanilines. acs.org This process typically involves a single-electron transfer (SET) from the nitrogen atom of the aniline derivative. researchgate.net Computational studies support that upon formation, the resulting N-cyclopropylaniline radical cation undergoes a spontaneous and irreversible cleavage of the strained cyclopropyl ring. acs.org This ring-opening is a rapid process, driven by the release of significant ring strain energy (approximately 28 kcal/mol). acs.org
The mechanism proceeds through the formation of a distonic radical cation—an intermediate where the charge and radical centers are separated. acs.orgbeilstein-journals.org The cleavage of the C-C bond alpha to the nitrogen atom results in an iminium ion and a primary carbon-centered radical located at the gamma position. beilstein-journals.org The irreversible nature of this ring-opening makes N-cyclopropylanilines effective mechanistic probes for SET processes. acs.orgresearchgate.net For example, the radical cation derived from 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline undergoes cyclopropane (B1198618) ring opening with a computationally and experimentally supported high rate constant of 1.7 × 10⁸ s⁻¹. researchgate.net This rapid cleavage effectively outcompetes potential back-electron transfer, making the initial oxidation event chemically consequential. acs.org
Single-Electron Transfer (SET): The aniline derivative is oxidized to form the amine radical cation.
Ring Opening: The cyclopropyl ring of the radical cation rapidly cleaves.
Intermediate Formation: A distonic radical cation (a γ-carbon radical iminium ion) is formed as a key intermediate. beilstein-journals.orgnih.gov
This sequence has been harnessed in synthetic applications, such as intermolecular [3+2] annulation reactions with alkenes. rsc.org
Elucidation of Iminium Ion Intermediates in Nitrosation-like Reactions
Theoretical studies have been instrumental in elucidating the role of iminium ion intermediates in reactions of N-cyclopropylanilines, particularly in nitrosation-like processes. Research on the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid demonstrates that the reaction proceeds via the formation of an amine radical cation, followed by the characteristic cyclopropyl ring opening. nih.gov This ring cleavage directly leads to the formation of an iminium ion with a C-centered radical, which can then be trapped by species like nitric oxide (NO). researchgate.netnih.gov
Quantum chemical computations on analogous systems have provided quantitative insights into the energetics of these pathways. For example, in reactions involving formaldehyde-induced nitrosation, the electrophilic attack of nitrite on an iminium ion to form an intermediate has a calculated free energy of activation between 11.6 and 17.8 kcal/mol. nih.gov These computational findings support that the iminium ion is a dominant intermediate, especially under neutral and basic conditions. nih.gov The selective cleavage of the cyclopropyl group over other alkyl groups during nitrosation provides strong evidence for the radical cation/iminium ion pathway, as alternative mechanisms would not predict such selectivity. nih.gov
Predictive Modeling of Spectroscopic Signatures for Related Chemical Entities
NMR Chemical Shift Predictions for Complex Derivatives
Predictive modeling of Nuclear Magnetic Resonance (NMR) spectroscopic signatures is a vital tool for the structural elucidation of complex aniline derivatives. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for accurately predicting ¹H and ¹³C chemical shifts. jmaterenvironsci.comscispace.com These calculations provide theoretical spectra that, when compared with experimental data, can confirm molecular structures, assign specific resonances, and distinguish between isomers. rsc.org
For substituted anilines, the theoretical chemical shifts calculated using methods like GIAO/B3LYP show good agreement with experimental values. jmaterenvironsci.com The accuracy of these predictions can be further enhanced by using machine learning algorithms trained on large datasets of experimental and calculated spectra. mdpi.comnih.gov Such models can achieve a mean absolute error (MAE) of less than 0.20 ppm for ¹H chemical shifts. mdpi.com These predictive capabilities are invaluable for characterizing novel derivatives of 4-chloro-3-cyclopropylaniline, where experimental data may be scarce or ambiguous.
Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts for p-Chloroaniline
| Nucleus | δ GIAO (ppm) | δ Experimental (ppm) |
| C1 | 115.6 | 117.34 |
| C2 | 129.6 | 129.45 |
| C3 | 129.6 | 129.45 |
| C4 | 145.2 | 146.54 |
| H1 (ortho to NH₂) | 6.6 | 6.64 |
| H2 (meta to NH₂) | 7.1 | 7.09 |
This table shows a comparison of ¹³C and ¹H NMR chemical shifts for p-chloroaniline, a structural analogue, calculated using the GIAO/B3LYP method versus experimental values, demonstrating the predictive accuracy of computational techniques. jmaterenvironsci.com
Vibrational Frequency Analysis for Reaction Intermediates and Transition States
Vibrational frequency analysis based on first-principles calculations is essential for understanding the structural dynamics of reaction intermediates and transition states that are transient and often impossible to characterize experimentally. Using DFT methods, the vibrational spectra (infrared and Raman) of stable molecules, as well as transient species involved in the reactions of cyclopropylanilines, can be predicted. asianpubs.orgmaterialsciencejournal.org
Calculations for aniline and its halogenated derivatives have shown that theoretical frequencies, when appropriately scaled, correspond well with experimental data from FT-IR spectroscopy. asianpubs.orgmaterialsciencejournal.org This methodology can be extended to predict the vibrational signatures of key intermediates, such as the amine radical cation and the subsequent distonic radical cation formed during ring cleavage. Furthermore, the characterization of a transition state is confirmed by the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. uzh.ch These computational analyses provide a deeper understanding of the potential energy surface of a reaction and are crucial for interpreting experimental spectroscopic studies of reaction dynamics. colostate.edu
Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for Aniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Experimental Frequency (cm⁻¹) |
| C-N Stretch | 1265 | 1282 |
| N-H Rocking | 1106 | 1115 |
| Ring In-Plane Bending | 1037 | 1030 |
| C-N Out-of-Plane Bending | 734 | 755 |
This table compares selected vibrational frequencies for the parent aniline molecule calculated at the B3LYP/6-31G(d) level of theory with experimental gas-phase data, illustrating the utility of DFT in predicting vibrational spectra. materialsciencejournal.orgmaterialsciencejournal.org
Advanced Analytical Methodologies in the Research of 4 Chloro 3 Cyclopropylaniline Hydrochloride Synthesis and Reactivity
Chromatographic Method Development for Reaction Monitoring and Impurity Profiling
Chromatographic techniques are fundamental in the analysis of 4-chloro-3-cyclopropylaniline (B2692779) hydrochloride, providing the means to separate and quantify the target compound from a complex matrix of starting materials, intermediates, and impurities.
High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Assessment in Synthetic Batches
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 4-chloro-3-cyclopropylaniline hydrochloride. mdpi.com The development of a robust HPLC method is critical for quality control in synthetic chemistry.
Method optimization often involves the use of a reversed-phase C18 column. mdpi.com A typical mobile phase might consist of a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. researchgate.net The pH of the aqueous phase can be a critical parameter affecting the retention and peak shape of the analyte. UV detection is commonly employed for quantification. mdpi.com
Key Optimization Parameters for HPLC Analysis:
Column Chemistry: C18 columns are widely used for their versatility in separating a broad range of non-polar to moderately polar compounds.
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to achieve optimal retention and separation of the target compound from its impurities.
pH of Mobile Phase: The pH can influence the ionization state of the analyte and, consequently, its retention on the column.
Flow Rate: Adjusting the flow rate can impact the resolution and analysis time.
Column Temperature: Maintaining a consistent column temperature is crucial for reproducible results.
A well-validated HPLC method will demonstrate linearity, accuracy, precision, and specificity, ensuring its suitability for routine purity analysis of synthetic batches. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile byproducts and reaction intermediates in the synthesis of this compound. This method is particularly useful for detecting low molecular weight compounds that may not be readily observed by HPLC. nih.gov
In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
GC-MS analysis can reveal the presence of:
Unreacted starting materials.
Volatile intermediates that are transiently formed during the reaction.
Side-products resulting from competing reaction pathways.
Degradation products formed under the reaction conditions.
The thermal instability of some compounds under GC conditions needs to be considered, as it can lead to the formation of degradation products that were not present in the original sample. nih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation in Synthetic Pathways and Complex Mixtures
Spectroscopic techniques are essential for confirming the chemical structure of this compound and its derivatives.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives and Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
For more complex derivatives and adducts of 4-chloro-3-cyclopropylaniline, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule. nih.gov These techniques include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
These advanced NMR experiments are invaluable for unambiguously assigning the structure of novel compounds formed during the synthesis or reactivity studies of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. researchgate.netresearchgate.net These methods are based on the vibrational modes of the chemical bonds within the molecule.
In the context of this compound synthesis, IR and Raman spectroscopy can be used to:
Confirm the presence of the amine (N-H) and aromatic (C-H, C=C) functional groups.
Monitor the disappearance of starting material functional groups and the appearance of product functional groups during a reaction.
Identify the functional groups of unknown byproducts or intermediates.
For instance, the characteristic N-H stretching vibrations of the primary amine in an aniline (B41778) derivative typically appear in the region of 3300-3500 cm⁻¹. The C-Cl stretching vibration would be observed at lower frequencies.
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Cyclopropyl) | Stretching | 2900-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-Cl | Stretching | 600-800 |
Mass Spectrometry Approaches for Reaction Progress and Byproduct Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for monitoring reaction progress and identifying byproducts in the synthesis of this compound.
The use of ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP)-MS, allows for the direct analysis of reaction mixtures with minimal sample preparation. waters.com This enables near real-time monitoring of the consumption of starting materials and the formation of products and intermediates. waters.com
By tracking the intensity of the molecular ions corresponding to the reactants and products over time, a reaction profile can be generated. This information is valuable for optimizing reaction conditions and understanding the reaction kinetics.
Furthermore, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown byproducts. This, combined with fragmentation data obtained from tandem mass spectrometry (MS/MS), can lead to the confident identification of unexpected side-products formed during the synthesis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Adducts
High-resolution mass spectrometry (HRMS) is an indispensable tool in the analysis of novel chemical entities, providing highly accurate mass measurements that are crucial for the unequivocal determination of elemental compositions. nih.gov In the context of this compound, HRMS would be pivotal in identifying and characterizing novel adducts formed during synthesis or reactivity studies. The high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is essential for distinguishing the target compound from potential impurities or side products. nih.govmdpi.com
The accurate mass data furnished by HRMS facilitates the confident assignment of molecular formulas to unknown analytes. thermofisher.com For instance, if 4-chloro-3-cyclopropylaniline undergoes a reaction leading to an unexpected product, HRMS can provide a mass measurement with sub-ppm accuracy. This precision enables the generation of a limited number of possible elemental compositions, which, when combined with isotopic pattern analysis (especially for chlorine-containing compounds), can lead to the definitive identification of the novel adduct.
A hypothetical application of HRMS in the study of this compound could involve the investigation of its metabolic fate or degradation pathways. When exposed to biological systems or environmental conditions, the parent compound may form various adducts with endogenous molecules or reactive species. HRMS, often coupled with liquid chromatography (LC-HRMS), would be employed to detect and identify these low-level adducts in complex matrices. thermofisher.com The high sensitivity and specificity of this technique are paramount for such trace-level analysis. thermofisher.com
Table 1: Hypothetical HRMS Data for a Putative Adduct of 4-chloro-3-cyclopropylaniline
| Parameter | Value |
| Observed m/z | 226.0788 |
| Calculated m/z | 226.0789 |
| Mass Accuracy (ppm) | -0.44 |
| Proposed Formula | C11H13Cl2N |
| Putative Adduct | Chloroethylated 4-chloro-3-cyclopropylaniline |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis of Synthesized Compounds
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.gov In the analysis of synthesized compounds such as this compound and its derivatives, MS/MS provides invaluable structural information that complements the accurate mass data from HRMS. nih.gov The process involves the selection of a precursor ion (e.g., the molecular ion of the synthesized compound), which is then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum.
The fragmentation pattern observed in an MS/MS spectrum is characteristic of the molecule's structure. By interpreting these patterns, researchers can deduce the connectivity of atoms and identify specific functional groups within the molecule. For 4-chloro-3-cyclopropylaniline, characteristic fragmentation pathways would likely involve the cleavage of the cyclopropyl (B3062369) ring, loss of the chloro substituent, and fragmentation of the aniline core.
For example, a common fragmentation pathway for aromatic amines involves the loss of ammonia (B1221849) (NH3) or related nitrogen-containing fragments. nih.gov The presence of the cyclopropyl group would likely lead to characteristic losses of C3H5 or related hydrocarbon fragments. The chlorine atom would also produce a distinctive isotopic pattern in the fragment ions, aiding in their identification. By piecing together this information, a detailed structural picture of the synthesized compound and any related impurities or byproducts can be constructed.
Table 2: Predicted MS/MS Fragmentation of 4-chloro-3-cyclopropylaniline (Precursor Ion: m/z 182.06)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Structural Interpretation |
| 182.06 | 167.04 | CH3 | Loss of a methyl radical from the cyclopropyl group |
| 182.06 | 146.02 | HCl | Loss of hydrogen chloride |
| 182.06 | 141.03 | C3H5 | Loss of the cyclopropyl radical |
| 182.06 | 115.04 | C4H6N | Cleavage of the aniline ring |
X-ray Crystallography for Absolute Structure Determination of Novel Derivatives and Intermediates
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net In the synthesis and characterization of novel derivatives and intermediates of this compound, this technique provides an unambiguous determination of the absolute structure, including bond lengths, bond angles, and stereochemistry. researchgate.net This level of detail is often unattainable with other analytical methods and is crucial for confirming the outcome of a chemical synthesis and for understanding the molecule's physical and chemical properties.
The process involves growing a single crystal of the compound of interest, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. From this data, a three-dimensional model of the electron density can be constructed, from which the positions of the individual atoms can be determined.
Applications of 4 Chloro 3 Cyclopropylaniline Hydrochloride in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Aniline (B41778) derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The presence of a chlorine atom and a cyclopropyl (B3062369) group on the aniline ring of 4-chloro-3-cyclopropylaniline (B2692779) hydrochloride offers distinct reactive sites and steric or electronic properties that could be exploited in multi-step syntheses. The hydrochloride form typically enhances the stability and handling of the aniline compound.
Precursor for Advanced Pharmaceutical Scaffolds (e.g., quinolone and piperidine (B6355638) derivatives)
The synthesis of quinolone and piperidine derivatives often involves the use of substituted anilines. Quinolones, a critical class of antibiotics, can be synthesized through various methods, such as the Gould-Jacobs reaction, which starts with an aniline derivative. mdpi.com In theory, 4-chloro-3-cyclopropylaniline could be a starting material in such a reaction, leading to a quinolone scaffold with chlorine and cyclopropyl substituents. These substituents could modulate the biological activity and pharmacokinetic properties of the resulting molecule.
Similarly, piperidine moieties are prevalent in many pharmaceuticals. nih.gov General synthetic strategies for piperidine rings sometimes utilize aniline precursors in multi-step reaction sequences. rasayanjournal.co.innih.gov A compound like 4-chloro-3-fluoroaniline (B146274), which is structurally similar to the subject compound, has been noted for its utility in synthesizing piperidine derivatives for antiviral treatments. ossila.com This suggests a potential, though not explicitly documented, role for 4-chloro-3-cyclopropylaniline hydrochloride in the creation of novel piperidine-containing compounds.
Table 1: Potential Pharmaceutical Scaffolds from 4-Chloro-3-cyclopropylaniline
| Scaffold | General Synthetic Approach | Potential Contribution of Substituents |
| Quinolone Derivatives | Cyclization reactions involving aniline precursors (e.g., Gould-Jacobs reaction) | The chloro and cyclopropyl groups could influence antibacterial spectrum and potency. |
| Piperidine Derivatives | Multi-step syntheses involving aniline building blocks | Substituents may affect receptor binding and metabolic stability. |
This table is based on general synthetic principles and the known applications of similar compounds, as direct evidence for this compound is not available.
Building Block for Agrochemical Active Ingredients and Specialty Chemicals
Substituted anilines are also important intermediates in the agrochemical industry for the synthesis of herbicides, pesticides, and fungicides. The specific combination of substituents in 4-chloro-3-cyclopropylaniline could impart desired properties to an active agrochemical ingredient. Specialty chemicals, which are produced for specific applications, also frequently incorporate complex aromatic amines in their structures. abcr.comnbinno.com However, no specific examples of agrochemicals or specialty chemicals derived from this compound are detailed in the available literature.
Contribution to the Development of Functional Materials
The development of new materials with specific functions is a rapidly growing field of chemical research. Aniline and its derivatives can be used as monomers for the synthesis of conductive polymers and other functional materials.
Incorporation into Functional Polymers and Monomers
Polyaniline is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer. For instance, 4-chloro-3-fluoroaniline is mentioned as a monomer for synthesizing fluorinated polyanilines. ossila.com This suggests that 4-chloro-3-cyclopropylaniline could potentially be used to create novel polymers with unique electronic or physical properties. The cyclopropyl and chloro groups would likely influence the polymer's morphology, solubility, and conductivity. The synthesis of such functional polymers can be achieved through various polymerization techniques. mdpi.com
Use in Ligand Synthesis for Catalysis
The amine group of anilines can be a key anchoring point for the synthesis of ligands used in catalysis. These ligands can coordinate with metal centers to form catalysts that drive specific chemical reactions. The electronic and steric environment around the nitrogen atom, influenced by the chloro and cyclopropyl groups, could affect the catalytic activity and selectivity of a metal complex bearing a ligand derived from this compound. Despite this potential, there are no specific reports of its use in this context.
Future Directions and Emerging Research Avenues for 4 Chloro 3 Cyclopropylaniline Hydrochloride
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
The selective synthesis of substituted anilines, such as 4-chloro-3-cyclopropylaniline (B2692779), is a critical area of research. nih.govresearchgate.net Traditional methods for the synthesis of anilines often involve harsh reaction conditions and can lead to the formation of unwanted byproducts. youtube.com Consequently, the development of novel catalytic transformations is a key focus for enhancing the selectivity of these reactions.
Recent advancements in catalysis offer promising avenues for the synthesis of halogenated anilines. rsc.org For instance, the use of palladium-based catalysts has shown significant promise in the selective hydrogenation of chloronitrobenzene derivatives to their corresponding anilines. mdpi.com The challenge lies in achieving high selectivity for the reduction of the nitro group without affecting the chloro- and cyclopropyl- substituents. Research is now directed towards designing catalysts with specific ligands that can modulate the electronic and steric properties of the metal center, thereby enhancing the desired selectivity.
One-pot reductive amination of aldehydes with nitroarenes, catalyzed by transition metal-based catalysts, represents another interesting approach for creating diverse N-substituted aryl amines. nih.gov This method allows for the reduction of a nitro compound, followed by condensation with an aldehyde and subsequent reduction of the imine intermediate, all in a single reaction vessel. nih.gov
| Catalyst System | Key Advantages | Challenges | Potential Application for 4-Chloro-3-cyclopropylaniline Synthesis |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | High activity for nitro group reduction. youtube.com | Potential for dehalogenation. mdpi.com | Requires careful optimization of reaction conditions to maintain the chloro- substituent. |
| Modified Pd/γ-Al2O3@ASMA | Excellent selectivity in hydrogenation of p-chloronitrobenzene. mdpi.com | Catalyst preparation can be complex. | High potential for selective synthesis due to suppressed dehalogenation. mdpi.com |
| Copper Iodide (CuI) Nanoparticles | Ligand-free and solvent-free conditions for amination of aryl halides. organic-chemistry.org | Substrate scope and functional group tolerance need further exploration. | Could offer a more sustainable synthetic route from a corresponding aryl halide. |
| Photoredox Catalysis | Mild reaction conditions and high functional group tolerance. galchimia.com | Requires specialized equipment and photosensitive substrates. | Potential for novel C-N bond formations under mild conditions. galchimia.com |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of pharmaceutical intermediates like 4-chloro-3-cyclopropylaniline hydrochloride. jst.org.inacs.orgresearchgate.netresearchgate.net Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. jst.org.inresearchgate.net
Automated flow chemistry platforms can significantly accelerate the optimization of reaction conditions and facilitate high-throughput synthesis of derivatives. researchgate.netrsc.orgchimia.ch These platforms integrate synthesis, purification, and analysis in a continuous and automated fashion, reducing manual intervention and enabling rapid exploration of a wide range of reaction parameters. mit.edu The scalability of flow chemistry is a major advantage, as processes developed on a laboratory scale can often be directly translated to industrial production without the need for extensive re-optimization. nih.gov
Key benefits of integrating the synthesis of this compound into flow chemistry platforms include:
Enhanced Safety: Minimization of the volume of hazardous reagents and intermediates at any given time. acs.orgresearchgate.net
Improved Reproducibility: Precise control over reaction parameters ensures consistent product quality. researchgate.net
Faster Optimization: Automated systems allow for rapid screening of reaction conditions to identify optimal parameters. rsc.org
Seamless Scalability: Direct translation from laboratory-scale synthesis to large-scale production. nih.gov
Advanced Computational Modeling for De Novo Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.govnih.gov For this compound, in silico methods can be employed for the de novo design of new derivatives with specific, tailored reactivity and physicochemical properties. mdpi.comstmjournals.comresearchgate.net
De novo design algorithms can generate novel molecular structures that are predicted to have desired properties. nih.govschrodinger.com These methods can explore a vast chemical space to identify promising candidates for synthesis and testing. biorxiv.org By combining quantum mechanics calculations with molecular dynamics simulations, it is possible to predict the reactivity of different functional groups on the aniline scaffold, guiding the design of derivatives with enhanced or altered chemical behavior. nih.gov
Furthermore, pharmacokinetic properties of newly designed derivatives can be predicted using computational models. mdpi.com This allows for the early-stage filtering of compounds that are likely to have poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, saving significant time and resources in the drug development pipeline. researchgate.net
| Computational Method | Application | Predicted Outcome for 4-Chloro-3-cyclopropylaniline Derivatives |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of electronic properties and reaction mechanisms. nih.gov | Prediction of reactivity, stability, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. nih.gov | Understanding of conformational preferences and intermolecular interactions. |
| De Novo Design Algorithms | Generation of novel molecular structures with desired properties. nih.govschrodinger.com | Identification of new derivatives with potentially improved biological activity or synthetic utility. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.comresearchgate.net | Early identification of candidates with favorable drug-like properties. |
Sustainable and Circular Economy Approaches in its Chemical Life Cycle
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, aiming to minimize environmental impact and maximize resource efficiency. acs.orgacs.orgresearchgate.netmdpi.com Applying these principles to the chemical life cycle of this compound involves considering sustainability at every stage, from raw material sourcing to end-of-life management.
Key areas for implementing sustainable practices include:
Greener Synthetic Routes: Developing synthetic methods that utilize less hazardous reagents and solvents, reduce waste generation, and have a higher atom economy. acs.orgresearchgate.net This could involve exploring biocatalytic routes or using renewable feedstocks.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using more efficient heating methods or catalysts that operate at lower temperatures. mdpi.com
Waste Valorization: Investigating opportunities to convert byproducts and waste streams from the synthesis into valuable chemicals, thereby closing the loop and contributing to a circular economy. mdpi.com
Solvent Selection and Recycling: Prioritizing the use of greener solvents and implementing efficient solvent recovery and recycling processes to minimize solvent waste.
Lifecycle Assessment: Conducting a comprehensive lifecycle assessment to identify the environmental hotspots in the current production process and to guide the development of more sustainable alternatives.
By integrating these sustainable and circular economy approaches, the chemical industry can move towards a more environmentally responsible production and use of this compound. apo-tokyo.org
Q & A
Q. What are the recommended methods for synthesizing 4-chloro-3-cyclopropylaniline hydrochloride?
Methodological Answer: The synthesis typically involves three key steps:
Cyclopropane Introduction : React 3-cyclopropylaniline with a chlorinating agent (e.g., Cl₂ or SOCl₂) under controlled temperature (0–5°C) to avoid over-chlorination.
Hydrochloride Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by vacuum filtration to isolate the crystalline product .
Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyclopropane ring integrity and substitution patterns. Key signals include δ ~1.2 ppm (cyclopropyl CH₂) and δ ~6.8–7.5 ppm (aromatic protons) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and confirms the hydrochloride salt formation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 204.23 g/mol) .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., hydrolysis of the cyclopropane ring) .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors : Implement microreactors for precise control of chlorination exotherm and reduced side-product formation (e.g., dichlorinated byproducts) .
- Process Automation : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress and automated pH adjustment during salt formation .
- Yield Optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., FeCl₃) using DoE (Design of Experiments) to maximize cyclopropane stability .
Q. How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify discrepancies in cyclopropane ring geometry .
- Multi-Technique Analysis : Combine X-ray crystallography with dynamic NMR (variable-temperature studies) to detect conformational flexibility in the cyclopropane moiety .
- Controlled Degradation : Artificially degrade the compound under acidic/alkaline conditions and analyze fragments via LC-MS to confirm substituent positions .
Q. What strategies are effective for studying its reactivity in derivatization reactions?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-cyclopropyl) to track reaction pathways via ²H NMR .
- Mechanistic Probes : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on the aromatic ring) with reaction rates in nucleophilic substitutions .
- Computational Modeling : Perform MD simulations (e.g., Gaussian or GROMACS) to predict regioselectivity in electrophilic attacks on the cyclopropane ring .
Key Considerations for Researchers
- Safety Protocols : Always use PPE (nitrile gloves, face shields) and fume hoods due to potential respiratory sensitization .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously to address batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
